molecular formula C27H25N3O5 B15104312 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B15104312
M. Wt: 471.5 g/mol
InChI Key: KMNIKWKTXWXULK-UHFFFAOYSA-N
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Description

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Isoindolo[2,1-a]quinazolinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acylation: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Phenylethyl Substitution: The phenylethyl group is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxy-9,10-dimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolinium
  • 1,3,11-Trihydroxy-2,9-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium

Uniqueness

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C27H25N3O5/c1-34-21-13-12-19-23(24(21)35-2)27(33)30-20-11-7-6-10-18(20)26(32)29(25(19)30)16-22(31)28-15-14-17-8-4-3-5-9-17/h3-13,25H,14-16H2,1-2H3,(H,28,31)

InChI Key

KMNIKWKTXWXULK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC5=CC=CC=C5)OC

Origin of Product

United States

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